3,3,3-Trifluoro-1-propanol
Overview
Description
3,3,3-Trifluoro-1-propanol is an organic compound with the molecular formula C3H5F3O. It is a colorless liquid that is fully miscible in water and is known for its significant role as an intermediate in various chemical processes. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it valuable in several industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-1-propanol can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropene with water in the presence of a catalyst. Another method includes the reduction of 3,3,3-trifluoropropanal using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3,3,3-trifluoropropene. This process typically involves the use of a strong acid or base as a catalyst to facilitate the reaction. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,3-trifluoropropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,3,3-trifluoropropane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3,3,3-Trifluoropropanoic acid
Reduction: 3,3,3-Trifluoropropane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Industry: this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-propanol is largely dependent on its ability to participate in hydrogen bonding and its reactivity due to the presence of the fluorine atoms. The fluorine atoms increase the compound’s electronegativity, making it a strong hydrogen bond acceptor. This property is exploited in various chemical reactions and interactions with biological molecules .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 3,3,3-Trifluoropropanoic acid
- 3,3,3-Trifluoropropanamine hydrochloride
- 4,4,4-Trifluoro-1-butanol
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-1-propanol is unique due to its specific structure, which includes a hydroxyl group directly attached to a trifluoromethyl group. This structure imparts distinct reactivity and physical properties, such as higher polarity and the ability to form stronger hydrogen bonds .
Biological Activity
3,3,3-Trifluoro-1-propanol (TFP) is an organofluorine compound with significant applications in chemical synthesis and potential biological implications. Its unique trifluoromethyl group contributes to its distinctive properties, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of TFP, including its synthesis, mechanisms of action, and potential toxicity.
- Molecular Formula : C₃H₅F₃O
- CAS Number : 2240-88-2
- Molar Mass : 114.07 g/mol
- Density : 1.294 g/cm³
- Boiling Point : 100 °C
- Flash Point : 37 °C
- Water Solubility : Fully miscible in water
Research indicates that TFP can act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity is primarily attributed to its ability to modify biological systems through interactions with enzymes and receptors.
- Enzyme Inhibition : TFP has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Cellular Effects : In vitro studies have indicated that TFP can influence cell viability and proliferation. It has been observed to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent .
Toxicological Profile
TFP exhibits harmful effects upon exposure:
- Acute Toxicity : Classified as harmful by inhalation and skin contact, with irritant properties affecting the eyes and respiratory system .
- Chronic Effects : Long-term exposure may lead to adverse health effects, including potential neurotoxicity and reproductive toxicity .
Case Study 1: Anticancer Activity
A study investigated the effects of TFP on various cancer cell lines, including breast and lung cancer models. The results demonstrated that TFP induced significant apoptosis at concentrations above 100 µM, with associated changes in mitochondrial membrane potential and activation of caspases .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 150 | Induction of apoptosis |
A549 (Lung) | 120 | Mitochondrial dysfunction |
Case Study 2: Enzyme Interaction
In a biochemical assay, TFP was tested for its inhibitory effects on cytochrome P450 enzymes. The results indicated a dose-dependent inhibition with an IC50 value of approximately 75 µM for CYP3A4, suggesting its potential impact on drug metabolism .
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
CYP3A4 | 75 | Competitive inhibition |
Properties
IUPAC Name |
3,3,3-trifluoropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGBTNNPRCVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65530-60-1 | |
Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65530-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30870950 | |
Record name | 3,3,3-Trifluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-88-2, 65530-60-1 | |
Record name | 3,3,3-Trifluoro-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Trifluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,3-Trifluoro-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic route for producing 3,3,3-Trifluoro-1-propanol?
A1: A key method for synthesizing this compound involves using 1,1,1-Trichloro-2,2,2-trifluoroethane and zinc powder. This reaction, conducted in N,N-dimethylformamide, forms a zinc carbenoid intermediate (CF3CCl2ZnCl) that subsequently reacts with aldehydes or α-keto esters. This leads to the formation of 1-substituted 2,2-dichloro-3,3,3-trifluoro-1-propanols. Interestingly, using excess zinc can further drive the reaction towards reductive β-elimination, yielding 1-substituted 2-chloro-3,3,3-trifluoropropenes or 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols, depending on the specific conditions and reagents employed [].
Q2: Can this compound be further functionalized for broader applications?
A2: Yes, this compound can be converted into its corresponding 2-chloromercury derivative, 2-chloromercury-3,3,3-trifluoro-1-propanol. This derivative, along with its ether derivatives, are of interest for electrochemical studies, specifically focusing on their electroreduction properties []. This highlights the potential for using this compound as a building block for more complex fluorinated molecules with tailored properties.
Q3: What spectroscopic data is available for characterizing this compound?
A3: While the provided research doesn't delve into detailed spectroscopic characterization, it does mention the 295 C 3 H 5 F 3 O for this compound []. This information can be valuable for confirming the identity and purity of the synthesized compound. Further spectroscopic analyses, such as NMR and IR spectroscopy, can provide additional structural insights.
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